1,3-Benzenediamine, 4-butyl-

Übersicht

Beschreibung

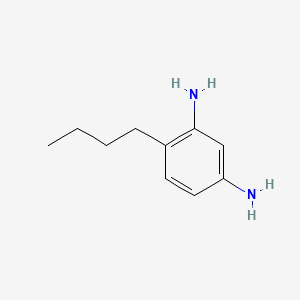

1,3-Benzenediamine, 4-butyl- is an organic compound with the molecular formula C10H16N2This compound is a colorless solid crystal and is used as an intermediate in various chemical syntheses.

Vorbereitungsmethoden

The synthesis of 1,3-Benzenediamine, 4-butyl- can be achieved through several methods. One common approach involves the alkylation of 1,3-benzenediamine with butyl halides under basic conditions. The reaction typically proceeds as follows:

Alkylation Reaction:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Analyse Chemischer Reaktionen

1,3-Benzenediamine, 4-butyl- undergoes various chemical reactions, including:

-

Oxidation

Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Conditions: Typically carried out in acidic or basic aqueous solutions.

Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.

-

Reduction

Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

Conditions: Conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Products: Reduction can yield amines or other reduced forms.

-

Substitution

Reagents: Various electrophiles such as alkyl halides or acyl chlorides.

Conditions: Often performed in the presence of a base to facilitate nucleophilic substitution.

Products: Substitution reactions can introduce different functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

1,3-Benzenediamine, 4-butyl- has several scientific research applications:

-

Chemistry

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the preparation of polymers and dyes.

-

Biology

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

-

Medicine

- Explored as a potential drug candidate due to its ability to interact with various biological targets.

-

Industry

Wirkmechanismus

The mechanism of action of 1,3-Benzenediamine, 4-butyl- involves its interaction with specific molecular targets. It can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. This interaction can modulate the activity of enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

1,3-Benzenediamine, 4-butyl- can be compared with other similar compounds such as:

-

1,3-Benzenediamine

- Lacks the butyl substituent, making it less hydrophobic.

- Used in similar applications but may have different reactivity and solubility properties.

-

1,4-Benzenediamine

- Has the amino groups in the para position, leading to different chemical behavior.

- Commonly used in the production of polymers and dyes.

-

1,2-Benzenediamine

1,3-Benzenediamine, 4-butyl- is unique due to the presence of the butyl group, which enhances its hydrophobicity and can influence its chemical and biological properties.

Biologische Aktivität

1,3-Benzenediamine, 4-butyl- (CAS No. 63921-07-3) is an organic compound characterized by its molecular formula C10H16N2. It is a colorless solid that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

Antimicrobial Properties

1,3-Benzenediamine, 4-butyl- has been investigated for its antimicrobial effects against various bacterial strains. Research indicates that derivatives of this compound exhibit significant inhibitory action against both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (IZ) |

|---|---|---|

| Staphylococcus aureus | 40 µg/mL | 21 mm |

| Bacillus subtilis | 300 µg/mL | 12 mm |

| Escherichia coli | 200 µg/mL | 14 mm |

| Pseudomonas aeruginosa | 500 µg/mL | 10 mm |

These findings suggest that the compound can be effective against common pathogens, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of 1,3-Benzenediamine, 4-butyl- has also been a focus of research. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example:

- MCF-7 Cell Line : The compound demonstrated an IC50 value of approximately 25.72 ± 3.95 µM, indicating effective cytotoxicity.

- Tumor Models : In animal studies involving tumor-bearing mice, treatment with this compound resulted in significant suppression of tumor growth, showcasing its potential as an anticancer agent .

The biological activity of 1,3-Benzenediamine, 4-butyl- is attributed to its ability to interact with specific molecular targets within cells. It acts as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers in proteins or enzymes. This interaction can modulate enzyme activity or receptor function, leading to observed biological effects such as apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

To understand the unique properties of 1,3-Benzenediamine, 4-butyl-, it is useful to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1,3-Benzenediamine | Lacks butyl substituent | Less hydrophobic; similar applications |

| 1,4-Benzenediamine | Amino groups in para position | Different reactivity; used in polymers |

| 1,2-Benzenediamine | Amino groups adjacent | Varies significantly in chemical properties |

The presence of the butyl group in 1,3-Benzenediamine, 4-butyl- enhances its hydrophobicity and may influence its chemical reactivity and biological properties compared to these related compounds .

Study on Anticancer Effects

In a recent study published by Ribeiro Morais et al., various derivatives of benzene diamines were synthesized and tested for anticancer activity. The study highlighted that certain modifications to the benzene ring could enhance cytotoxic effects against glioblastoma cell lines. Specifically, derivatives with additional functional groups showed improved efficacy compared to the parent compound .

Investigation into Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of substituted benzene diamines against a range of bacterial infections. The study concluded that structural variations significantly impacted antimicrobial potency and suggested further exploration into the structure-activity relationship (SAR) for optimizing these compounds as therapeutic agents .

Eigenschaften

IUPAC Name |

4-butylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-3-4-8-5-6-9(11)7-10(8)12/h5-7H,2-4,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVCRAMHOORMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213720 | |

| Record name | 1,3-Benzenediamine, 4-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63921-07-3 | |

| Record name | 1,3-Benzenediamine, 4-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063921073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 4-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.